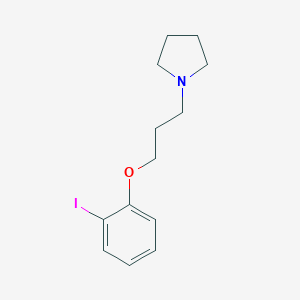

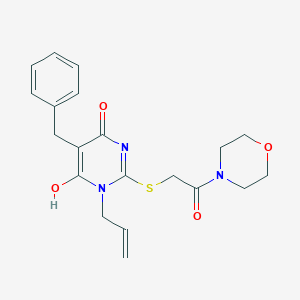

![molecular formula C26H28N2O5 B216170 methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B216170.png)

methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate, also known as MEDI9197, is a small molecule agonist of the stimulator of interferon genes (STING) pathway. This compound has been shown to activate the immune system, leading to the production of interferons and other cytokines that can help fight cancer and viral infections. In

Mecanismo De Acción

Methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate activates the STING pathway, which is a key component of the innate immune system. STING is located in the endoplasmic reticulum and senses the presence of foreign DNA, such as that from viruses or cancer cells. Upon activation, STING recruits and activates the enzyme TBK1, which in turn activates the transcription factor IRF3. IRF3 then translocates to the nucleus and activates the transcription of genes encoding interferons and other cytokines.

Biochemical and Physiological Effects:

This compound has been shown to induce the production of interferons and other cytokines in various cell types, including dendritic cells, macrophages, and T cells. These cytokines can activate and recruit immune cells to the site of infection or tumor, leading to the destruction of infected or cancerous cells. This compound has also been shown to induce the expression of genes involved in antigen presentation and T cell activation, leading to the generation of an adaptive immune response.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate in lab experiments is its ability to activate the immune system in a specific and controlled manner. This allows researchers to study the effects of immune activation on cancer or viral infections, without the confounding factors associated with other immune stimuli, such as bacterial toxins. However, one limitation of using this compound is its potential toxicity and off-target effects. Careful dose titration and toxicity studies are necessary to ensure the safety of using this compound in lab experiments.

Direcciones Futuras

There are several future directions for the use of methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate in cancer and viral infection research. One direction is the combination of this compound with other immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, to enhance the anti-tumor immune response. Another direction is the evaluation of this compound in combination with other cancer treatments, such as radiation or chemotherapy, to enhance their efficacy. Additionally, the use of this compound in viral infection research may lead to the development of new antiviral therapies.

Métodos De Síntesis

The synthesis of methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate involves several steps, starting with the reaction of 4-aminobenzoic acid with 4-nitrobenzoyl chloride to form 4-nitrobenzoyl-4-aminobenzoic acid. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting compound is then reacted with cyclohexanone to form the corresponding amide. The final step involves the reaction of the amide with 1,3-dioxo-octahydro-4,6-ethenocyclopropa[f]isoindole to form this compound.

Aplicaciones Científicas De Investigación

Methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate has been extensively studied in preclinical models of cancer and viral infections. It has been shown to activate the STING pathway, leading to the production of interferons and other cytokines that can help fight cancer and viral infections. This compound has also been shown to enhance the efficacy of other cancer treatments, such as radiation and chemotherapy. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with various types of cancer.

Propiedades

Fórmula molecular |

C26H28N2O5 |

|---|---|

Peso molecular |

448.5 g/mol |

Nombre IUPAC |

methyl 4-[[4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)cyclohexanecarbonyl]amino]benzoate |

InChI |

InChI=1S/C26H28N2O5/c1-33-26(32)14-2-6-15(7-3-14)27-23(29)13-4-8-16(9-5-13)28-24(30)21-17-10-11-18(20-12-19(17)20)22(21)25(28)31/h2-3,6-7,10-11,13,16-22H,4-5,8-9,12H2,1H3,(H,27,29) |

Clave InChI |

SKVDKPAIMJETCO-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCC(CC2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6 |

SMILES canónico |

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCC(CC2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B216087.png)

![3-cyclohexyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B216089.png)

![2-[[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B216091.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B216093.png)

![6-chloro-3-{[4-(2,4-dimethylphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenyl-2(1H)-quinolinone](/img/structure/B216094.png)

![1-[1-Ethyl-4-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-2-sulfanylidene-5-pyrimidinyl]ethanone](/img/structure/B216096.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B216099.png)

![N-(3,4-dichlorophenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B216101.png)

![1-Ethyl-4-[4-(4-ethylphenoxy)butoxy]benzene](/img/structure/B216109.png)